5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione
Description
5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core substituted with a methyl group and a 1,3-benzodioxole moiety. The 1,3-benzodioxole group confers unique electronic and steric properties, enhancing its interaction with biological targets such as serotonin receptors (e.g., 5-HT7R) and aldose reductase . Its molecular rigidity, influenced by intramolecular hydrogen bonding, impacts solubility and reactivity, making it a versatile candidate for drug development .
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-11(9(14)12-10(15)13-11)6-2-3-7-8(4-6)17-5-16-7/h2-4H,5H2,1H3,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBOGUDVMYIZLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308122-40-9 | |
| Record name | 5-(2H-1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 1,3-benzodioxole derivatives with appropriate imidazolidine precursors. One common method includes the use of a palladium-catalyzed C-N cross-coupling reaction, which allows for the formation of the desired compound under controlled conditions . The reaction conditions often involve the use of solvents such as methanol, water, and tetrahydrofuran, along with bases like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous acylation processes, which are optimized to minimize by-products and maximize yield . The use of high temperatures and specific reagents, such as propionic anhydride, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the benzodioxole and imidazolidine moieties, which provide reactive sites for different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenated compounds and catalysts like palladium .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
Basic Information
- Molecular Formula : C11H10N2O4
- Molecular Weight : 234.21 g/mol
- CAS Number : 308122-40-9
Structural Characteristics
The compound features a unique structure that includes a benzodioxole moiety, which is known for its biological activity. The imidazolidine ring contributes to its stability and reactivity, making it suitable for various applications in medicinal chemistry.
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione exhibit anticancer properties. A study highlighted the potential of benzodioxole derivatives in inhibiting specific kinases involved in cancer progression. These compounds showed selective inhibition of c-Src and Abl enzymes at low concentrations, demonstrating promising pharmacokinetic profiles and efficacy in tumor models .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that derivatives may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Pharmacology
Drug Development
The unique pharmacophore of this compound makes it a candidate for drug development targeting various diseases. Its ability to interact with biological targets can be harnessed to design novel therapeutics .
Bioavailability Studies
Investigations into the bioavailability of this compound have shown that modifications to its structure can enhance absorption and efficacy when administered orally. Researchers are exploring formulations that maximize these properties for better therapeutic outcomes .
Material Science
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of the benzodioxole unit into polymer matrices has resulted in materials with improved performance characteristics .
Data Tables
Case Study 1: Anticancer Efficacy
A study conducted on a series of benzodioxole derivatives demonstrated significant anticancer activity against pancreatic cancer models. The derivatives were shown to inhibit tumor growth effectively when administered at specific dosages, showcasing the therapeutic potential of compounds like this compound.
Case Study 2: Neuroprotection
In vitro studies indicated that modifications to the imidazolidine structure could enhance neuroprotective effects against neurotoxicity induced by oxidative stress. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways . For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Impact on Bioactivity :
- The 1,3-benzodioxole group in the target compound enhances receptor binding selectivity compared to 4-fluorophenyl analogues, which are more effective in aldose reductase inhibition .
- Thiazolidine-2,4-dione derivatives (e.g., ) exhibit antimicrobial properties due to extended conjugation and π-π stacking, unlike imidazolidine-based compounds .
Synthetic Pathways :
- The target compound is synthesized via nucleophilic substitution or Suzuki coupling, similar to methods used for 5-(4-fluorophenyl) analogues (e.g., sulfonylation with 4-chlorobenzenesulfonyl chloride) .
- Thiazolidine derivatives require K2CO3-mediated condensations in DMF, highlighting the role of polar aprotic solvents in cyclization .
Physicochemical Properties: Solubility: Methoxy and benzodioxole substituents improve solubility in polar solvents (e.g., ethanol, DMSO) compared to halogenated derivatives . Melting Points: Fluorinated analogues (e.g., 5-(4-fluorophenyl)) exhibit higher melting points due to stronger intermolecular interactions .
Biological Activity
5-(1,3-Benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione, also known as 5-methyl-5-piperonylhydantoin, is a compound with significant biological activity that has garnered interest in various fields of research. This article explores its biological properties, mechanisms of action, and potential applications based on available literature.
- Molecular Formula : C11H10N2O4
- Molecular Weight : 234.21 g/mol
- CAS Number : 308122-40-9
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : The compound has been shown to scavenge free radicals, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role.
- Antimicrobial Properties : Studies have demonstrated that this compound possesses antimicrobial effects against various bacterial strains. It inhibits the growth of pathogens by disrupting their cellular processes.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
- Cytotoxicity : Some studies suggest that it may exhibit cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.
In Vitro Studies
A variety of in vitro studies have assessed the biological activity of this compound:
| Study | Cell Line | Concentration | Effect Observed |
|---|---|---|---|
| HeLa | 10 µM | Induced apoptosis | |
| MCF-7 | 20 µM | Inhibited proliferation | |
| RAW 264.7 | 50 µM | Reduced TNF-alpha production |
These studies highlight the compound's potential in cancer treatment and inflammation modulation.
Case Studies
-
Case Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 25 µM, suggesting its potential as a natural antimicrobial agent.
-
Case Study on Neuroprotection :
- In a neuroprotective study using neuronal cell cultures exposed to oxidative stress, treatment with this compound resulted in decreased cell death and improved cell viability compared to untreated controls.
Q & A
What synthetic methodologies are recommended for optimizing the yield of 5-(1,3-benzodioxol-5-yl)-5-methylimidazolidine-2,4-dione?
Answer:
The synthesis of imidazolidinedione derivatives typically involves cyclocondensation and alkylation steps. For example, phosphorous oxychloride (POCl₃) can be used as a cyclizing agent to form the heterocyclic core, followed by hydrolysis to remove intermediate chlorine atoms . Alkylation with substituted benzyl chlorides or chloroacetamides can introduce functional groups that enhance bioactivity. Key parameters for yield optimization include:
- Reagent stoichiometry : Excess POCl₃ (1.5–2.0 equivalents) improves cyclization efficiency.
- Temperature control : Maintaining 50–60°C during cyclocondensation minimizes side reactions.
- Purification : Recrystallization from dimethylformamide (DMF) or methanol enhances purity (>95%) .
How can the stereochemical configuration of this compound be confirmed experimentally?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for stereochemical determination. For structurally analogous compounds, SC-XRD analysis at 293 K with a data-to-parameter ratio of ~14.5 and R factor ≤0.05 ensures high precision in resolving chiral centers and substituent orientations . Complementary techniques include:
- NMR spectroscopy : - and -NMR coupling constants to infer spatial arrangements.
- Polarimetry : Specific optical rotation measurements to confirm enantiomeric purity .
What experimental design principles should guide the evaluation of this compound’s antimicrobial activity?
Answer:
Antimicrobial assays should follow standardized protocols (e.g., CLSI guidelines) with modifications for structural specificity:
- Strain selection : Include Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens.
- Dose-response profiling : Test concentrations from 1–256 µg/mL to determine minimum inhibitory concentrations (MICs).
- Structure-activity relationship (SAR) : Compare activity of derivatives with varying substituents (e.g., benzodioxolyl vs. phenyl groups) .
- Control compounds : Use ciprofloxacin or ampicillin as positive controls to validate assay sensitivity .
How can computational chemistry be integrated into the design of derivatives with improved bioactivity?
Answer:
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict electronic properties and reactive sites. Steps include:
Reaction path search : Identify energetically favorable intermediates using transition state theory.
Molecular docking : Simulate binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase).
ADMET profiling : Use tools like SwissADME to predict pharmacokinetic properties.
This approach reduces trial-and-error experimentation by 30–50% .
What strategies resolve contradictions in reported bioactivity data for imidazolidinedione derivatives?
Answer:
Contradictions often arise from variability in assay conditions or structural impurities. Mitigation strategies:
- Standardization : Adopt uniform protocols (e.g., fixed inoculum size, consistent solvent systems).
- Purity validation : Use HPLC (C18 column, 254 nm detection) to confirm compound purity (>98%) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies and identify outliers .
What methodologies are recommended for assessing the solubility and formulation stability of this compound?
Answer:
For in vitro studies:
- Solubility screening : Use shake-flask method with buffers (pH 1.2–7.4) and DMSO/water mixtures.
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC .
For in vivo compatibility: - Lipid-based carriers : Nanoemulsions (e.g., Miglyol 812) enhance bioavailability for hydrophobic derivatives .
How can advanced spectroscopic techniques elucidate electronic effects of the benzodioxolyl substituent?
Answer:
- UV-Vis spectroscopy : Analyze λmax shifts to assess conjugation effects.
- Electrospray ionization mass spectrometry (ESI-MS) : Detect fragmentation patterns linked to substituent stability.
- XPS (X-ray photoelectron spectroscopy) : Resolve electron density changes at oxygen atoms in the benzodioxole ring .
What safety protocols are critical when handling this compound in laboratory settings?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
